molecular formula C7H10O2 B028162 Methyl 2,2-dimethylbut-3-ynoate CAS No. 95924-34-8

Methyl 2,2-dimethylbut-3-ynoate

Cat. No. B028162
CAS RN: 95924-34-8
M. Wt: 126.15 g/mol
InChI Key: JALDGRUZXZRJGJ-UHFFFAOYSA-N
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Description

"Methyl 2,2-dimethylbut-3-ynoate" is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of organic molecules. It serves as a building block in various synthetic pathways and has been the subject of studies focusing on its properties and reactivity.

Synthesis Analysis

The synthesis of compounds related to "Methyl 2,2-dimethylbut-3-ynoate" involves various strategies, including one-pot multistep reactions and specific reactions designed to introduce or modify functional groups. For example, the synthesis of dimethyl sulfomycinamate from methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate through Bohlmann-Rahtz heteroannulation represents a complex synthetic pathway involving total regiocontrol (Bagley et al., 2005).

Molecular Structure Analysis

Studies on molecular structure analysis, including vibrational analysis and X-ray crystallography, provide insights into the molecular geometry and electron distribution of compounds. Vibrational analyses using infrared and Raman spectroscopy have been conducted for related molecules, aiding in the understanding of their structural characteristics (Crowder, 1991).

Chemical Reactions and Properties

"Methyl 2,2-dimethylbut-3-ynoate" participates in various chemical reactions, demonstrating its versatility as a synthetic intermediate. The reactions include cycloadditions, cyclocondensations, and reactions with anilines and formaldehyde, showcasing the compound's reactivity and potential for creating complex molecular structures (Srikrishna et al., 2010).

Physical Properties Analysis

The physical properties of "Methyl 2,2-dimethylbut-3-ynoate" and related compounds, such as boiling points, melting points, and solubility, are crucial for understanding their behavior in different phases and conditions. These properties are determined through experimental measurements and play a significant role in the handling and application of these compounds in laboratory and industrial settings.

Chemical Properties Analysis

The chemical properties of "Methyl 2,2-dimethylbut-3-ynoate," including its reactivity with various reagents, stability under different conditions, and the nature of its functional groups, are essential for its applications in synthesis. Its reactions with dimethylsulfoxonium methylide and the formation of complexes with organoboranes highlight its chemical versatility and potential for further functionalization (Stoddard & Shea, 2003).

Scientific Research Applications

“Methyl 2,2-dimethylbut-3-ynoate” is a chemical compound with the molecular formula C7H10O2 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . There is a high yielding and operationally simple protocol that affords multi-decagram quantities of the synthetically useful methyl but-2-ynoate from commercially available starting materials and reagents .

“Methyl 2,2-dimethylbut-3-ynoate” is a chemical compound with the molecular formula C7H10O2 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . There is a high yielding and operationally simple protocol that affords multi-decagram quantities of the synthetically useful methyl but-2-ynoate from commercially available starting materials and reagents .

Safety And Hazards

“Methyl 2,2-dimethylbut-3-ynoate” is classified as a dangerous substance. It has hazard statements H226, H315, H319, H335 . This means it is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2,2-dimethylbut-3-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5-7(2,3)6(8)9-4/h1H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALDGRUZXZRJGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569827
Record name Methyl 2,2-dimethylbut-3-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,2-dimethylbut-3-ynoate

CAS RN

95924-34-8
Record name Methyl 2,2-dimethylbut-3-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2,2-dimethylbut-3-ynoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of diazomethane (−10 g) in ether (400 mL) was added dropwise 2,2-dimethyl-but-3-ynoic acid (10.5 g, 93.7 mmol) at 0° C. The mixture was warmed to room temperature and stirred overnight. The mixture was distilled under atmospheric pressure to give crude methyl 2,2-dimethylbut-3-ynoate (14 g), which was used directly in the next step. 1H NMR (400 MHz, CDCl3) δ 3.76 (s, 3H), 2.28 (s, 1H), 1.50 (s, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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